![molecular formula C24H27N7O B2512068 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-00-7](/img/structure/B2512068.png)
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
The compound “6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been synthesized and studied for their therapeutic potential .Scientific Research Applications
Anxiolytic Property
This compound has been studied for its anxiolytic (anti-anxiety) properties . It acts as a 5-HT3 receptor antagonist, which means it blocks the action of serotonin, a neurotransmitter involved in anxiety . In a study, it was found to exhibit anxiolytic-like effects in various anxiety paradigms in lipopolysaccharide-treated mice .
Modulation of Serotonergic Transmission
The compound may play a role in the modulation of serotonergic transmission . Serotonergic transmission is a process that involves the release of serotonin from nerve cells, and it plays a crucial role in regulating mood, anxiety, and depression .
Potential Treatment for Psychiatric Disorders
Due to its role as a 5-HT3 receptor antagonist, this compound could potentially be used in the management of psychiatric disorders such as depression and anxiety .
Neuropharmacological Evaluation
The compound has been evaluated for its neuropharmacological properties . Neuropharmacology is the study of how drugs affect cellular function in the nervous system, and this compound’s interaction with the 5-HT3 receptor could make it a subject of interest in this field .
Bioorganic & Medicinal Chemistry
The compound has been studied in the field of bioorganic and medicinal chemistry . Its complex structure and interactions with various receptors make it a subject of interest in the development of new medications .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a key role in the management of psychiatric disorders such as depression and anxiety .
Mode of Action
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an antagonist at the 5-HT3 receptor . This means that it binds to the receptor and blocks its activation by serotonin. This modulation of serotonergic transmission is believed to contribute to its anxiolytic properties .
Biochemical Pathways
By blocking the 5-HT3 receptor, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interferes with the normal function of the serotonin system . This can affect various biochemical pathways and processes, including those involved in mood regulation and the response to stress .
Pharmacokinetics
It has been noted that the compound exhibits good log p (308) and pA2 (75) values . These values suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The action of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at the 5-HT3 receptor can result in anxiolytic-like effects . For example, in a study using a lipopolysaccharide-induced anxiety model in mice, treatment with this compound reversed anxiety-like symptoms and significantly affected behavioral parameters such as open arm entries and time spent in open arms in an elevated plus maze . It also increased the levels of serotonin in the mice’s brain .
Action Environment
The action, efficacy, and stability of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide, an endotoxin present in the cell wall of Gram-negative bacteria, was found to induce anxiety-like symptoms in mice, which were then reversed by treatment with this compound
properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-23-21(16-25-29)22(26-19-9-6-10-20(15-19)32-2)27-24(28-23)31-13-11-30(12-14-31)17-18-7-4-3-5-8-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJSXIJDDMZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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